![molecular formula C6H2BrClFNO B1383924 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde CAS No. 2092831-98-4](/img/structure/B1383924.png)
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde
Overview
Description
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is a heterocyclic organic compound with the molecular formula C6H2BrClFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 2, 3, and 5 of the pyridine ring are substituted by bromine, chlorine, and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of isonicotinaldehyde derivatives. For instance, the bromination, chlorination, and fluorination can be carried out sequentially or simultaneously under controlled conditions to achieve the desired substitution pattern.
Bromination: This step can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Chlorination can be achieved using chlorine gas or thionyl chloride (SOCl2) in the presence of a catalyst.
Fluorination: Fluorination is often carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.
Oxidation: 2-Bromo-3-chloro-5-fluoroisonicotinic acid.
Reduction: 2-Bromo-3-chloro-5-fluoroisonicotinyl alcohol.
Scientific Research Applications
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-fluoroisonicotinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroisonicotinaldehyde
- 3-Chloro-5-fluoroisonicotinaldehyde
- 2-Bromo-3-chloroisonicotinaldehyde
Uniqueness
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is unique due to the specific substitution pattern of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these halogens can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.
Biological Activity
2-Bromo-3-chloro-5-fluoroisonicotinaldehyde is a synthetic compound with notable biological activity. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine substituents on the isonicotinaldehyde framework, positions it as a potential candidate for various pharmaceutical applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H3BrClFNO
- Molecular Weight : 238.44 g/mol
- CAS Number : 1824065-84-0
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Inhibition of Enzymatic Activity : Research indicates that this compound can inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Receptor Activity : It has been shown to interact with transient receptor potential (TRP) channels, which play a crucial role in pain perception and inflammatory responses .
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis via caspase activation |
MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 18 | Disruption of mitochondrial function |
These findings suggest that the compound may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when treated with this compound.
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
TNF-α | 250 | 100 |
IL-6 | 300 | 120 |
IL-1β | 200 | 90 |
This data indicates its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses significant antimicrobial properties, warranting further exploration in drug development for infectious diseases .
Case Studies and Research Findings
- Case Study on Anticancer Effects :
- Research on Anti-inflammatory Mechanisms :
-
Antimicrobial Efficacy Assessment :
- A comprehensive assessment was conducted to evaluate the antimicrobial properties against multi-drug resistant strains. The findings demonstrated that the compound could inhibit growth effectively, indicating its potential as an alternative treatment option.
Properties
IUPAC Name |
2-bromo-3-chloro-5-fluoropyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPMPKSUUUZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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